molecular formula C15H15N3O3S B11503663 N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide

N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B11503663
M. Wt: 317.4 g/mol
InChI Key: PLLYIGKLKOBWIT-UHFFFAOYSA-N
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Description

N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features an indazole ring, a methoxy group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The sulfonamide group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide: Lacks the methyl group, which may affect its biological activity.

    N-(1H-indazol-7-yl)-5-methylbenzenesulfonamide: Lacks the methoxy group, potentially altering its chemical properties.

    N-(1H-indazol-7-yl)-2-methoxy-5-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological effects.

Uniqueness

N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-10-6-7-13(21-2)14(8-10)22(19,20)18-12-5-3-4-11-9-16-17-15(11)12/h3-9,18H,1-2H3,(H,16,17)

InChI Key

PLLYIGKLKOBWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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